

Application Notes and Protocols for AcLys-PABC-VC-Aur0101 Intermediate-1

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Compound of Interest

Compound Name: *AcLys-PABC-VC-Aur0101
intermediate-1*

Cat. No.: *B12383247*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 intermediate-1 is a critical component in the synthesis of antibody-drug conjugates (ADCs). This intermediate comprises the potent anti-mitotic agent Aur0101, a derivative of the dolastatin 10 analogue, connected to a cleavable linker system. This linker, composed of a valine-citrulline (VC) dipeptide, a p-aminobenzylcarbamate (PABC) self-immolative spacer, and an acetylated lysine (AcLys) for potential conjugation, is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases like Cathepsin B upon internalization into target tumor cells.^{[1][2]} The release of Aur0101 within the cancer cell leads to the disruption of the microtubule network, inducing cell cycle arrest and subsequent apoptosis.^{[3][4][5]}

These application notes provide detailed protocols for the formulation, storage, and stability testing of **AcLys-PABC-VC-Aur0101 intermediate-1** to ensure its integrity and proper handling during ADC development.

Chemical Properties

Property	Value	Reference
Molecular Formula	C ₄₁ H ₅₃ N ₇ O ₈	[6]
Molecular Weight	771.9 g/mol	[6]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO (~100 mg/mL)	[1][6]

Formulation Protocols

The following protocols are recommended for the formulation of **AcLys-PABC-VC-Aur0101 intermediate-1** for in vitro and in vivo studies. Due to the hydrophobic nature of the molecule, organic solvents are necessary for initial solubilization. All procedures should be performed in a sterile environment (e.g., a laminar flow hood).

Protocol 1: Standard Formulation for In Vivo Studies

This formulation is suitable for achieving a clear solution for administration in animal models.[1]

Materials:

- **AcLys-PABC-VC-Aur0101 intermediate-1**
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- PEG300, sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

Procedure:

- Prepare a stock solution of **AcLys-PABC-VC-Aur0101 intermediate-1** in DMSO at a concentration of 25 mg/mL.

- To prepare a 1 mL final working solution, sequentially add the following components, ensuring complete mixing after each addition:
 - 100 μ L of the 25 mg/mL DMSO stock solution.
 - 400 μ L of PEG300. Mix thoroughly.
 - 50 μ L of Tween-80. Mix thoroughly.
 - 450 μ L of sterile saline. Mix until a clear solution is obtained.
- The final concentration of the intermediate in this formulation will be 2.5 mg/mL.

Protocol 2: Alternative Formulation with Cyclodextrin

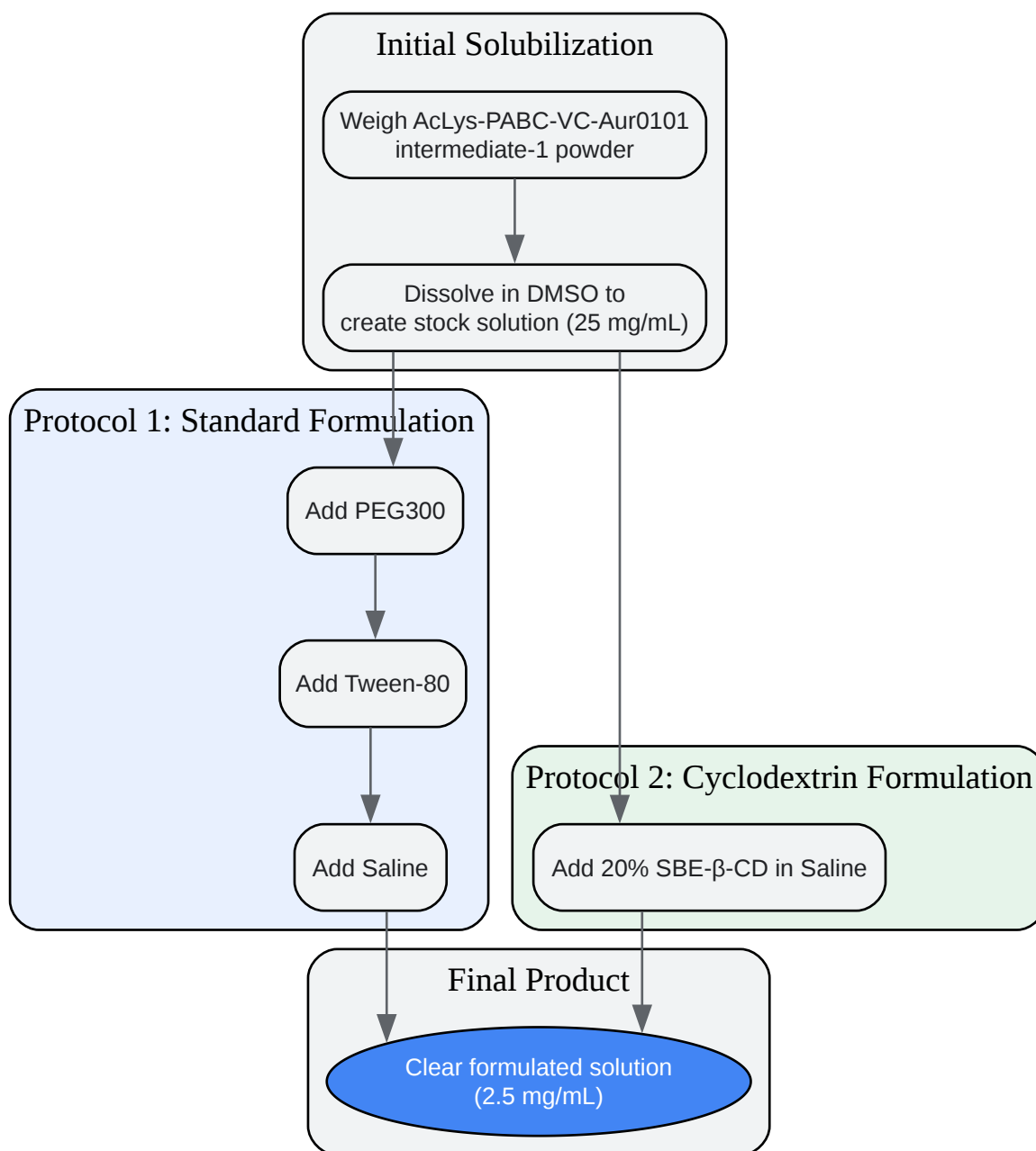
This formulation utilizes a cyclodextrin to improve solubility and can be an alternative for specific applications.^[1]

Materials:

- **AcLys-PABC-VC-Aur0101 intermediate-1**
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- 20% (w/v) Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) in sterile saline

Procedure:

- Prepare a stock solution of **AcLys-PABC-VC-Aur0101 intermediate-1** in DMSO at a concentration of 25 mg/mL.
- To prepare a 1 mL final working solution, sequentially add the following components:
 - 100 μ L of the 25 mg/mL DMSO stock solution.
 - 900 μ L of 20% SBE- β -CD in saline. Mix thoroughly until the solution is clear.
- The final concentration of the intermediate in this formulation will be 2.5 mg/mL.



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Caption: Formulation workflow for **AcLys-PABC-VC-Aur0101 intermediate-1**.

Storage and Handling

Proper storage and handling are crucial to prevent degradation of the **AcLys-PABC-VC-Aur0101 intermediate-1**.

Short-term and Long-term Storage:

Condition	Solid Form	In Solvent
Long-term	-20°C for up to 2 years. ^[1] Protect from light and store under an inert atmosphere (e.g., nitrogen).	-80°C for up to 6 months. ^[1] Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Short-term	4°C for up to 2 years. ^[1]	-20°C for up to 1 month. ^[1]
Shipping	Room temperature (stable for a few days during ordinary shipping). ^[1]	N/A

Handling Recommendations:

- **Hygroscopic:** The intermediate is hygroscopic; handle in a dry environment and store in a desiccator.^[6]
- **Light sensitive:** Protect from light at all times. Use amber vials or wrap containers in foil.
- **Avoid Freeze-Thaw Cycles:** For solutions, aliquot into single-use volumes to minimize degradation from repeated freezing and thawing.
- **Safety Precautions:** Aur0101 is a highly potent cytotoxic agent. Handle the intermediate with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.

Stability Testing Protocols

A comprehensive stability program is essential to understand the degradation pathways and establish appropriate storage conditions and shelf-life.

Protocol 3: Accelerated Stability Study (Forced Degradation)

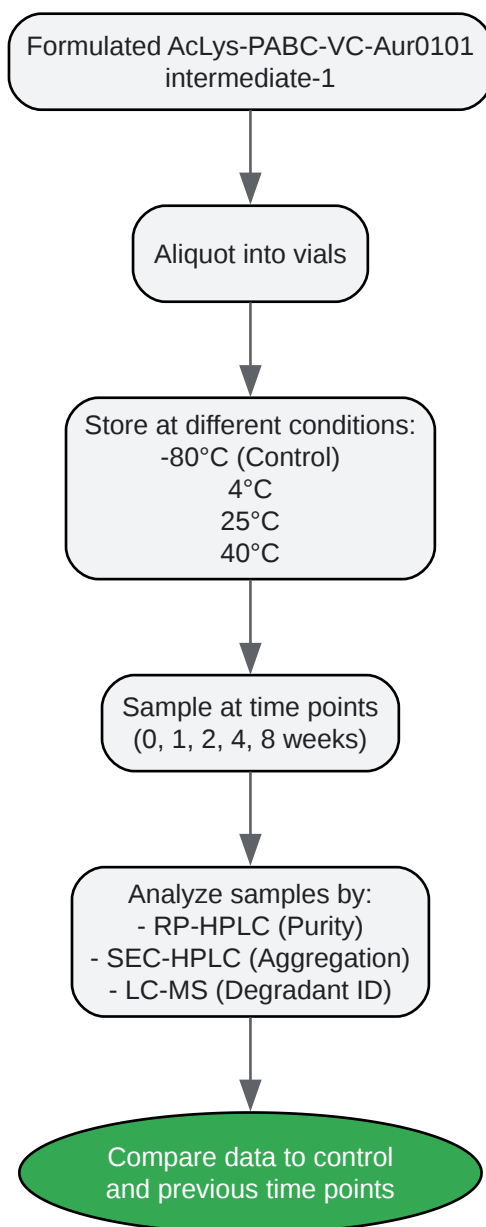
This protocol uses elevated temperatures to accelerate degradation and identify potential stability issues.

Materials:

- Formulated **AcLys-PABC-VC-Aur0101 intermediate-1** (from Protocol 1 or 2).
- Control samples stored at -80°C.
- Temperature-controlled incubators.
- Analytical instrumentation (HPLC, LC-MS).

Procedure:

- Aliquot the formulated intermediate into multiple vials.
- Place vials in incubators at various temperatures (e.g., 4°C, 25°C, and 40°C).
- At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each temperature condition.
- Analyze the samples immediately or store at -80°C until analysis.
- Assess purity and degradation products using a suitable analytical method such as reverse-phase HPLC (RP-HPLC).



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Caption: Workflow for the stability testing of the intermediate.

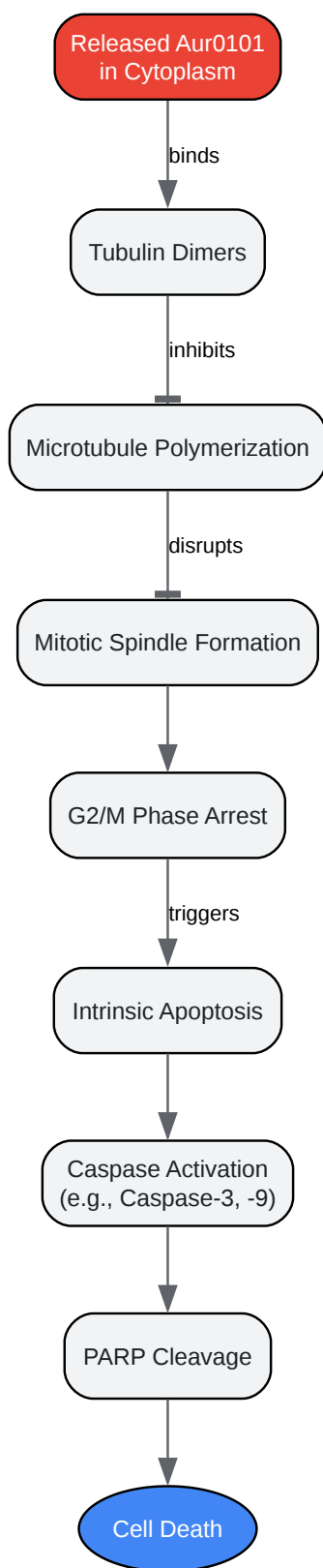
Representative Stability Data (Hypothetical)

The following table presents hypothetical data from an accelerated stability study. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Storage Condition	Time Point	Purity by RP-HPLC (%)	Major Degradant (%)
-80°C (Control)	8 weeks	99.5	<0.1
4°C	8 weeks	98.2	0.8
25°C	8 weeks	92.5	4.3
40°C	8 weeks	85.1	9.7

Mechanism of Action: Aur0101-Induced Apoptosis

Upon cleavage of the VC linker within the lysosome, Aur0101 is released into the cytoplasm. Aur0101 is a potent inhibitor of tubulin polymerization.[7] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.[3][4][8]



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Caption: Signaling pathway of Aur0101-induced apoptosis.

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